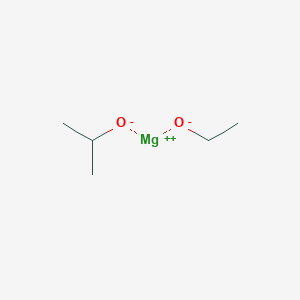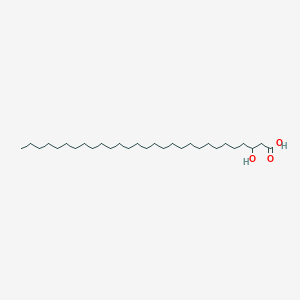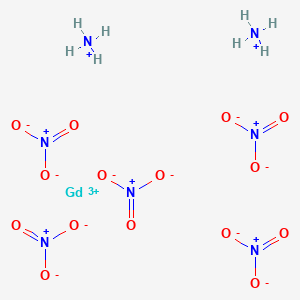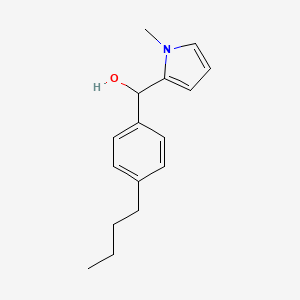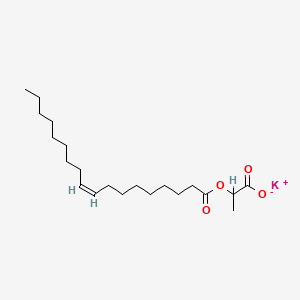
Potassium 1-carboxylatoethyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El oleato de 1-carboxietilpotasio es un compuesto químico con la fórmula molecular C21H38O4.K. Es una sal de potasio del ácido oleico, que es un ácido graso monoinsaturado. Este compuesto es conocido por sus propiedades surfactantes y se utiliza en diversas aplicaciones industriales y científicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El oleato de 1-carboxietilpotasio se puede sintetizar mediante la reacción del ácido oleico con hidróxido de potasio. La reacción generalmente ocurre en una fase acuosa, donde el ácido oleico se neutraliza con hidróxido de potasio para formar la sal de potasio. Las condiciones de reacción a menudo implican calentar la mezcla para facilitar la reacción y asegurar una conversión completa.
Métodos de producción industrial
En entornos industriales, la producción de oleato de 1-carboxietilpotasio implica la saponificación del ácido oleico usando hidróxido de potasio. El proceso incluye los siguientes pasos:
Reacción: El ácido oleico se hace reaccionar con hidróxido de potasio en agua para formar oleato de potasio.
Concentración: La solución resultante se concentra calentándola para eliminar el exceso de agua.
Purificación: La solución concentrada se purifica para eliminar las impurezas y obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El oleato de 1-carboxietilpotasio experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo de las condiciones y los reactivos utilizados.
Reducción: Se puede reducir para formar alcoholes correspondientes u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde el ion potasio es reemplazado por otros cationes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar varias sales metálicas para reemplazar el ion potasio.
Principales productos formados
Oxidación: Los productos incluyen cetonas, aldehídos y ácidos carboxílicos.
Reducción: Los productos incluyen alcoholes y alcanos.
Sustitución: Los productos incluyen sales con diferentes cationes.
Aplicaciones Científicas De Investigación
El oleato de 1-carboxietilpotasio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como surfactante en la síntesis de nanopartículas y otros materiales.
Biología: Se emplea en la preparación de muestras biológicas y como reactivo en ensayos bioquímicos.
Medicina: Se investiga su posible uso en sistemas de administración de fármacos y como componente en formulaciones farmacéuticas.
Industria: Se utiliza en la producción de detergentes, emulsionantes y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción del oleato de 1-carboxietilpotasio involucra sus propiedades surfactantes. Reduce la tensión superficial de los líquidos, lo que permite una mejor mezcla e interacción de diferentes fases. El compuesto interactúa con objetivos moleculares como las membranas celulares y las proteínas, facilitando varios procesos bioquímicos.
Comparación Con Compuestos Similares
Compuestos similares
Oleato de potasio: Otra sal de potasio del ácido oleico, utilizada en aplicaciones similares.
Oleato de sodio: Una sal de sodio del ácido oleico, con propiedades surfactantes similares.
Laurato de potasio: Una sal de potasio del ácido láurico, utilizada como surfactante y emulsionante.
Singularidad
El oleato de 1-carboxietilpotasio es único debido a su estructura molecular específica, que proporciona propiedades surfactantes y reactividad distintas. Su capacidad para formar emulsiones estables e interactuar con varios objetivos moleculares lo hace valioso tanto en la investigación científica como en las aplicaciones industriales.
Propiedades
Número CAS |
94313-72-1 |
|---|---|
Fórmula molecular |
C21H37KO4 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
potassium;2-[(Z)-octadec-9-enoyl]oxypropanoate |
InChI |
InChI=1S/C21H38O4.K/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);/q;+1/p-1/b11-10-; |
Clave InChI |
PWYPOTKOOMYHCQ-GMFCBQQYSA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)[O-].[K+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




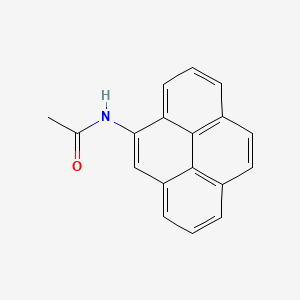
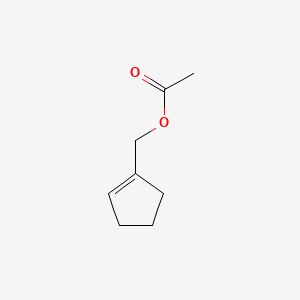
![Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate](/img/structure/B12642466.png)

![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12642483.png)
